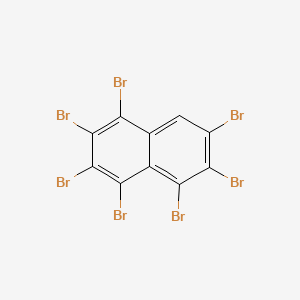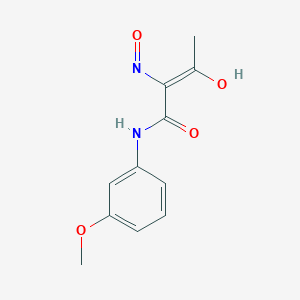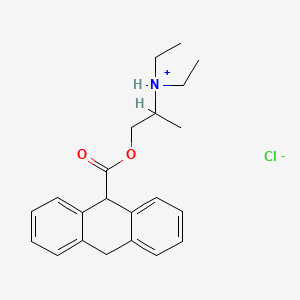
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a dihydroanthracene moiety, a carbonyloxy group, and a diethylazanium group, making it a unique and versatile molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride typically involves multiple steps, starting with the derivatization of anthracene. The anthracene derivative undergoes a series of reactions, including oxidation and functional group modifications, to introduce the carbonyloxy and diethylazanium groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the anthracene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, activated carbon, and various metal catalysts.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require specific reagents and conditions tailored to the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学的研究の応用
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biological studies to investigate the interactions of anthracene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to biological or chemical changes.
類似化合物との比較
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: A simpler derivative of anthracene without the carbonyloxy and diethylazanium groups.
Anthracene derivatives: Other compounds derived from anthracene with different functional groups and substitution patterns.
Uniqueness: The presence of the carbonyloxy and diethylazanium groups in this compound distinguishes it from other anthracene derivatives, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
73791-33-0 |
|---|---|
分子式 |
C22H28ClNO2 |
分子量 |
373.9 g/mol |
IUPAC名 |
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-23(5-2)16(3)15-25-22(24)21-19-12-8-6-10-17(19)14-18-11-7-9-13-20(18)21;/h6-13,16,21H,4-5,14-15H2,1-3H3;1H |
InChIキー |
ZOVBIVDUYMEAGY-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)C(C)COC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


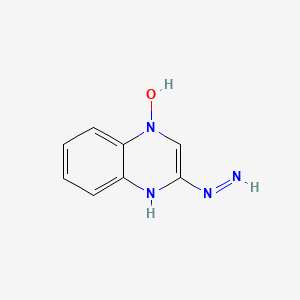
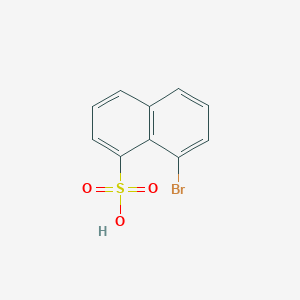
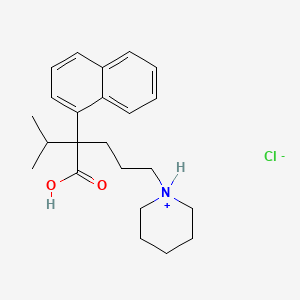
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
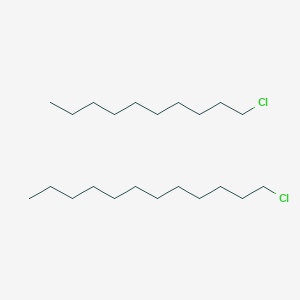
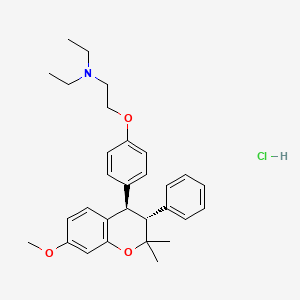
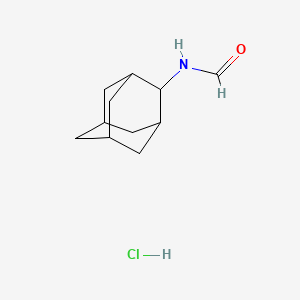
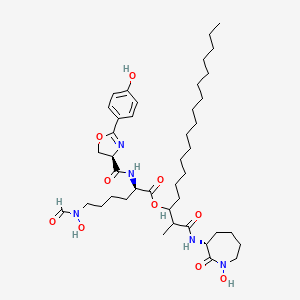
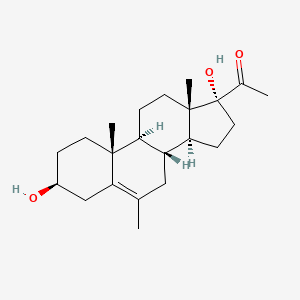
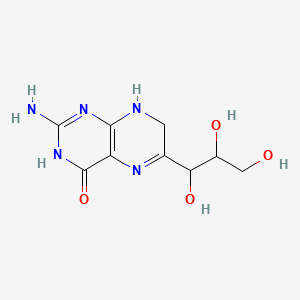
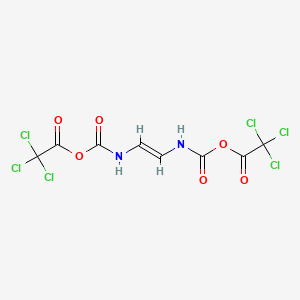
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
